

# Application Notes and Protocols: Measuring the Effects of BAY-2413555 on Cardiac Contractility

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: BAY-2413555

Cat. No.: B15619539

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## Introduction

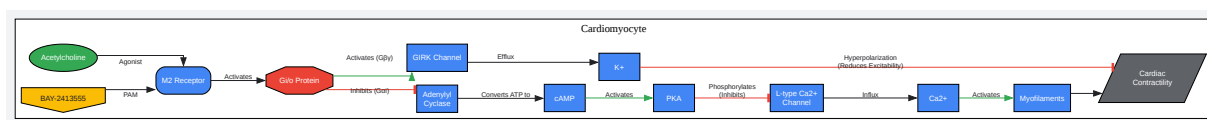
**BAY-2413555** is a novel, selective, and reversible positive allosteric modulator (PAM) of the M2 muscarinic acetylcholine receptor (M2R).<sup>[1][2][3][4]</sup> By enhancing the affinity of the endogenous ligand acetylcholine for the M2R, **BAY-2413555** potentiates parasympathetic signaling in the heart.<sup>[1]</sup> This mechanism was investigated for its potential to restore cardiac autonomic balance in heart failure.<sup>[1][2][3]</sup> While clinical trials were terminated due to long-term safety concerns in preclinical studies, the compound remains a valuable tool for investigating the role of M2R modulation in cardiac function.<sup>[1][2][3]</sup>

These application notes provide detailed protocols for assessing the effects of **BAY-2413555** on cardiac contractility using in vitro, ex vivo, and in vivo models. The anticipated effect of enhancing parasympathetic tone is a negative inotropic action, leading to a reduction in the force of cardiac muscle contraction.

## Mechanism of Action: M2 Receptor Signaling Pathway

**BAY-2413555** acts as a positive allosteric modulator at the M2 muscarinic receptor, a G-protein coupled receptor. Activation of the M2R by acetylcholine, enhanced by **BAY-2413555**, leads to the dissociation of the G $\alpha$ i and G $\beta$  $\gamma$  subunits. The G $\alpha$ i subunit inhibits adenylyl cyclase,

reducing cyclic AMP (cAMP) levels. This, in turn, decreases the activity of protein kinase A (PKA), leading to reduced phosphorylation of key proteins involved in cardiac contraction, such as L-type calcium channels and phospholamban. The G $\beta\gamma$  subunit directly activates G-protein-coupled inwardly-rectifying potassium channels (GIRK), leading to membrane hyperpolarization. The net effect is a decrease in intracellular calcium concentration and myofilament calcium sensitivity, resulting in reduced cardiac contractility.



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**Caption:** M2R signaling pathway modulated by **BAY-2413555**.

## Data Presentation

The following tables summarize hypothetical quantitative data illustrating the expected effects of **BAY-2413555** on cardiac contractility parameters.

Table 1: Ex Vivo Langendorff Perfused Heart Model

Parameter	Vehicle Control	BAY-2413555 (10 nM)	BAY-2413555 (100 nM)	BAY-2413555 (1 µM)
Left Ventricular Developed Pressure (LVDP, mmHg)	105 ± 8	92 ± 7	75 ± 6**	58 ± 5***
Max dP/dt (mmHg/s)	2800 ± 250	2450 ± 210	1900 ± 180	1400 ± 150***
Min dP/dt (mmHg/s)	-2100 ± 180	-1850 ± 160	-1500 ± 140*	-1100 ± 120
Heart Rate (beats/min)	300 ± 20	260 ± 18*	220 ± 15**	180 ± 12***

\*p<0.05, \*\*p<0.01, \*\*\*p<0.001 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 2: Isolated Adult Cardiomyocyte Contraction Assay

Parameter	Vehicle Control	BAY-2413555 (10 nM)	BAY-2413555 (100 nM)	BAY-2413555 (1 µM)
Peak Shortening (% of resting cell length)	8.2 ± 0.7	7.1 ± 0.6	5.9 ± 0.5	4.5 ± 0.4**
Maximal Velocity of Shortening (+dL/dt, µm/s)	150 ± 12	130 ± 10	105 ± 9	80 ± 7
Maximal Velocity of Relengthening (-dL/dt, µm/s)	-120 ± 10	-105 ± 9	-85 ± 8*	-65 ± 6
Time to 90% Relengthening (ms)	250 ± 20	275 ± 22	310 ± 25*	350 ± 28**

\*p<0.05, \*\*p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

Table 3: In Vivo Echocardiographic Assessment in a Rodent Model

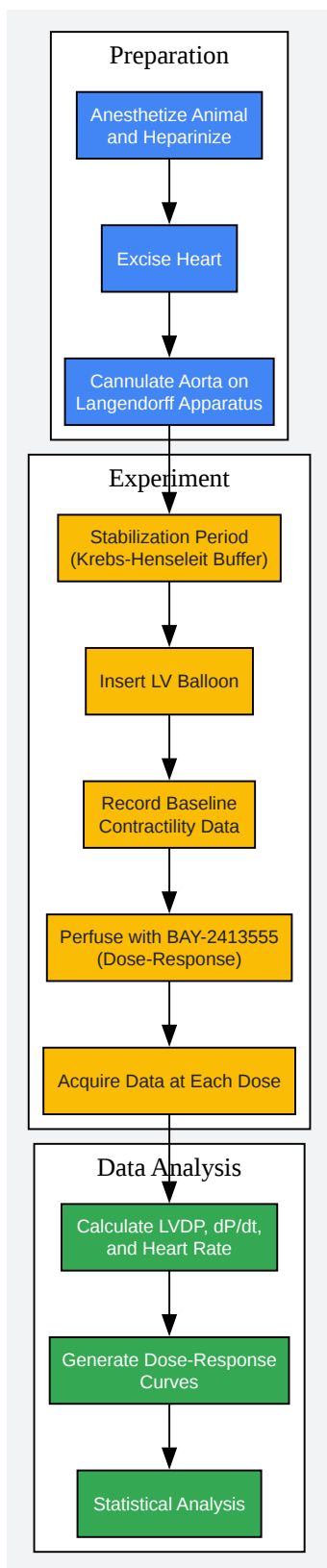
Parameter	Vehicle Control	BAY-2413555 (1 mg/kg)	BAY-2413555 (5 mg/kg)
Ejection Fraction (%)	65 ± 4	58 ± 3	50 ± 4**
Fractional Shortening (%)	35 ± 3	30 ± 2	25 ± 3
Heart Rate (beats/min)	450 ± 25	390 ± 20*	330 ± 18
Cardiac Output (mL/min)	100 ± 8	85 ± 7*	70 ± 6**

\*p<0.05, \*\*p<0.01 vs. Vehicle Control. Data are presented as mean ± SEM.

## Experimental Protocols

### Protocol 1: Ex Vivo Assessment of Cardiac Contractility using the Langendorff Perfused Heart System

This protocol allows for the study of the direct effects of **BAY-2413555** on the intrinsic contractile properties of the whole heart, independent of systemic neural and hormonal influences.[\[5\]](#)[\[6\]](#)



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**Caption:** Langendorff isolated heart experimental workflow.

#### Materials:

- Langendorff apparatus
- Krebs-Henseleit buffer
- **BAY-2413555** stock solution
- Anesthetic and heparin
- Surgical instruments
- Pressure transducer and data acquisition system

#### Procedure:

- Anesthetize the experimental animal (e.g., rat or guinea pig) and administer heparin to prevent coagulation.
- Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
- Mount the heart on the Langendorff apparatus via aortic cannulation and initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure and temperature.
- Allow the heart to stabilize for a period of 20-30 minutes.
- Insert a fluid-filled balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractions.
- Record baseline cardiac parameters, including Left Ventricular Developed Pressure (LVDP), the maximum rate of pressure development (+dP/dt), the maximum rate of pressure decay (-dP/dt), and heart rate.
- Introduce **BAY-2413555** into the perfusate in a cumulative dose-response manner (e.g., 1 nM to 10  $\mu$ M).
- Allow the heart to equilibrate at each concentration for 10-15 minutes before recording data.

- Analyze the data to determine the dose-dependent effects of **BAY-2413555** on cardiac contractility.

## Protocol 2: In Vitro Assessment of Cardiomyocyte Contractility

This protocol assesses the effects of **BAY-2413555** at the single-cell level, providing insights into its direct impact on cardiomyocyte contractile function.<sup>[7]</sup>

### Materials:

- Isolated adult ventricular cardiomyocytes
- Cell culture medium
- IonOptix or similar cardiomyocyte contractility measurement system
- **BAY-2413555** stock solution

### Procedure:

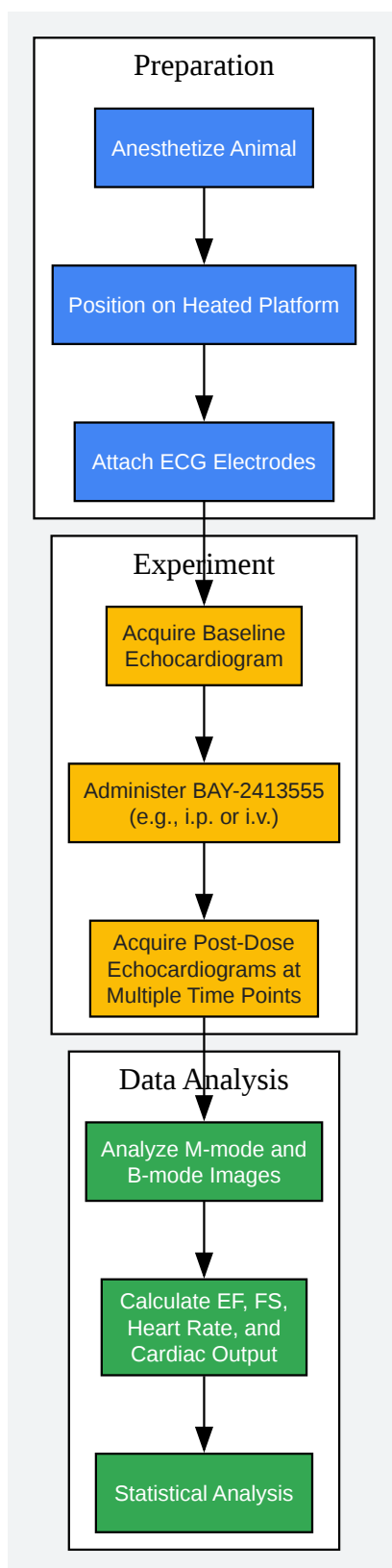
- Isolate ventricular cardiomyocytes from an adult animal heart (e.g., rat or mouse) using enzymatic digestion.
- Plate the isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.
- Mount the coverslip on the stage of an inverted microscope equipped with a video-based edge detection system for measuring cell shortening.
- Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using field stimulation.
- Record baseline contractile parameters, including peak shortening, maximal velocity of shortening (+dL/dt), maximal velocity of relengthening (-dL/dt), and time to relaxation.
- Perfuse the cells with increasing concentrations of **BAY-2413555**.
- Record contractile parameters at each concentration after a brief equilibration period.

- Analyze the data to determine the effects of **BAY-2413555** on single-cell contractility.

## Protocol 3: In Vivo Assessment of Cardiac Function using Echocardiography

This protocol evaluates the effects of **BAY-2413555** on global cardiac function in a living animal, providing a more physiologically relevant context.





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**Caption:** In vivo echocardiography experimental workflow.

#### Materials:

- High-frequency ultrasound system with a cardiac probe
- Anesthetic
- Heating pad and temperature controller
- ECG monitoring system
- **BAY-2413555** formulation for in vivo administration

#### Procedure:

- Anesthetize the experimental animal (e.g., mouse or rat) and maintain a stable body temperature.
- Place the animal in a supine position on a heated platform with integrated ECG electrodes for heart rate monitoring.
- Acquire baseline two-dimensional (B-mode) and M-mode echocardiographic images from the parasternal long-axis and short-axis views.
- Administer **BAY-2413555** via an appropriate route (e.g., intraperitoneal or intravenous injection).
- Acquire echocardiographic images at specified time points post-administration.
- Analyze the images to measure left ventricular internal dimensions at end-diastole and end-systole.
- Calculate key cardiac function parameters, including Ejection Fraction (EF), Fractional Shortening (FS), heart rate, and cardiac output.
- Compare the post-dose measurements to the baseline values to assess the in vivo effects of **BAY-2413555**.

## Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of the M2R positive allosteric modulator **BAY-2413555** on cardiac contractility across different biological scales. By employing these methods, researchers can gain valuable insights into the functional consequences of enhancing parasympathetic signaling in the heart, contributing to a deeper understanding of cardiac physiology and the potential therapeutic applications of M2R modulation.

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- To cite this document: BenchChem. [Application Notes and Protocols: Measuring the Effects of BAY-2413555 on Cardiac Contractility]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619539#measuring-bay-2413555-effects-on-cardiac-contractility]

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